molecular formula C8H12N4 B13824889 7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13824889
M. Wt: 164.21 g/mol
InChI Key: PMFIEJDXJCXDHD-UHFFFAOYSA-N
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Description

[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- can be achieved through several synthetic routes. The primary methods involve the annulation of a pyrimidine moiety to a triazole ring or vice versa. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve multi-step synthesis processes that are optimized for large-scale production, ensuring consistency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- exerts its effects involves interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and related heterocycles. These compounds share structural similarities but may differ in their biological activities and applications. For example, dichloroanilines are another class of compounds with distinct properties and uses. The uniqueness of [1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE, 6,7-DIHYDRO-7-(1-METHYLETHYL)- lies in its specific structural features and the resulting biological activities .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

7-propan-2-yl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12N4/c1-6(2)7-3-4-9-8-10-5-11-12(7)8/h4-7H,3H2,1-2H3

InChI Key

PMFIEJDXJCXDHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC=NC2=NC=NN12

Origin of Product

United States

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